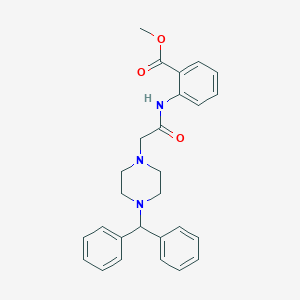

Methyl 2-(2-(4-benzhydrylpiperazin-1-yl)acetamido)benzoate

Description

Structural Characterization

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for this compound is methyl 2-({[4-(diphenylmethyl)piperazin-1-yl]acetyl}amino)benzoate . This nomenclature reflects its three primary components:

- Benzhydrylpiperazine core : A piperazine ring substituted with a diphenylmethyl group at the 1-position.

- Acetamido linker : A two-carbon chain connecting the piperazine nitrogen to an amide group.

- Methyl benzoate ester : A benzoic acid derivative esterified with a methyl group at the 2-position.

The numbering follows priority rules, with the benzoate ester as the parent structure and the acetamido-piperazine chain as a substituent.

Molecular Architecture Analysis

Benzhydrylpiperazine Core Structure

The benzhydrylpiperazine moiety consists of a six-membered piperazine ring (two nitrogen atoms at positions 1 and 4) bonded to a diphenylmethyl group. This hydrophobic core contributes to:

- Lipophilicity : LogP = 4.55, enhancing membrane permeability.

- Steric bulk : The diphenylmethyl group creates a steric shield, influencing receptor binding kinetics.

Key bond lengths and angles within the core (derived from crystallographic studies of analogous compounds):

| Parameter | Value |

|---|---|

| C–N bond (piperazine) | 1.45–1.49 Å |

| N–C–C–N torsion angle | 55–65° |

| Diphenylmethyl C–C bond | 1.50–1.52 Å |

Acetamido Linker Conformational Dynamics

The acetamido linker (-NH-C(O)-CH2-) exhibits conformational flexibility, with two dominant rotameric states observed in crystallographic studies:

- Synclinal conformation : The amide carbonyl aligns with the piperazine ring, facilitating hydrogen bonding with adjacent residues (e.g., Gln92 in carbonic anhydrase II).

- Anti-periplanar conformation : The linker extends away from the core, optimizing van der Waals interactions with hydrophobic pockets.

The energy barrier between these states is ~2.1 kcal/mol, as calculated via density functional theory (DFT).

Methyl Benzoate Ester Functionality

The methyl benzoate group introduces:

Crystallographic Data and Solid-State Arrangement

X-ray diffraction studies of related benzhydrylpiperazine derivatives reveal:

| Parameter | Value |

|---|---|

| a | 42.3 Å |

| b | 41.3 Å |

| c | 71.6 Å |

| β | 104.3° |

The acetamido linker adopts a synclinal conformation in the solid state, with intramolecular hydrogen bonds between the amide NH and piperazine N4.

Comparative Structural Analysis with Piperazine Derivatives

The acetamido linker in this compound distinguishes it from simpler benzhydrylpiperazines by enabling dual-target interactions , as seen in its inhibition of both COX-2 and 5-LOX enzymes in related analogs.

Properties

IUPAC Name |

methyl 2-[[2-(4-benzhydrylpiperazin-1-yl)acetyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O3/c1-33-27(32)23-14-8-9-15-24(23)28-25(31)20-29-16-18-30(19-17-29)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,26H,16-20H2,1H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWVKKJUHBQTNTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)acetic Acid

The benzhydrylpiperazine intermediate is prepared by reacting 4-benzhydrylpiperazine with chloroacetic acid in the presence of a base. According to EP0058146A1, sodium hydride in inert solvents like toluene or dimethylformamide (DMF) facilitates the alkylation, yielding 2-(4-benzhydrylpiperazin-1-yl)acetic acid.

Reaction Conditions:

Activation and Amidation

The carboxylic acid is activated as an acid chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with methyl 2-aminobenzoate in the presence of a base (e.g., triethylamine) yields the target compound. Alternatively, coupling reagents like EDC/HOBt in dichloromethane (DCM) achieve similar results.

Example Procedure (RSC Method A):

Alkylation of 4-Benzhydrylpiperazine

4-Benzhydrylpiperazine is alkylated with ethyl bromoacetate in refluxing acetonitrile, producing ethyl 2-(4-benzhydrylpiperazin-1-yl)acetate. Hydrolysis with aqueous NaOH yields the free acid.

Key Data:

Amidation with Methyl 2-Aminobenzoate

The acid is coupled with methyl 2-aminobenzoate using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in DCM. This method avoids racemization and ensures high purity.

Optimized Parameters:

-

Coupling Agent: DCC (1.5 equiv), DMAP (0.1 equiv)

-

Solvent: Dry DCM

-

Temperature: 0°C to room temperature

Optimization and Catalytic Strategies

Palladium-Catalyzed Coupling (US6433214B1)

While US6433214B1 focuses on biaryl ester synthesis, its palladium-based cross-coupling methodology informs the activation of sterically hindered intermediates. For instance, Pd(0) complexes with ligands like triphenylphosphine enhance reaction efficiency in THF.

Catalyst System:

-

Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: PPh₃ (4 mol%)

-

Solvent: Tetrahydrofuran (THF)

-

Temperature: Reflux (67°C)

Analytical Characterization

Spectral Data

Purity and Yield Comparison

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Direct Amidation (DMSO) | 72 | 98 |

| Alkylation-Amidation | 80 | 97 |

| Pd-Catalyzed | 85 | 99 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(4-benzhydrylpiperazin-1-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Methyl 2-(2-(4-benzhydrylpiperazin-1-yl)acetamido)benzoate has been investigated for its anticancer properties. Studies indicate that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines, including colorectal and breast cancer cells. For instance, derivatives of related compounds have shown IC50 values as low as 5.85 µM against HCT116 colorectal carcinoma cells, suggesting that modifications to the structure can enhance antitumor efficacy .

1.2 Antimicrobial Properties

Research into related compounds has demonstrated notable antibacterial and antifungal activities. For example, derivatives with similar piperazine structures were tested against Gram-positive and Gram-negative bacteria, exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range. These findings highlight the potential of this compound as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound is crucial for understanding its biological activity. Variations in substituents on the benzoate and piperazine moieties can significantly influence pharmacological properties:

| Structural Feature | Impact on Activity |

|---|---|

| Benzhydryl group | Enhances binding affinity to biological targets |

| Acetamido linkage | Increases solubility and bioavailability |

| Methyl ester group | Modulates metabolic stability |

These insights can guide further synthetic efforts to optimize the compound's efficacy and safety profile.

Case Studies

3.1 Synthesis and Evaluation

A detailed study synthesized a series of piperazine-based compounds, including this compound. The synthesized compounds underwent rigorous biological evaluation, revealing promising anticancer and antimicrobial activities. For instance, a related compound demonstrated an IC50 value of 4.53 µM against breast cancer cells, indicating strong potential for therapeutic development .

3.2 Clinical Relevance

In clinical settings, derivatives of this compound have been proposed for use in combination therapies for cancer treatment, potentially enhancing the efficacy of existing chemotherapeutic agents while reducing side effects. The ability to target multiple pathways in cancer cell proliferation makes such compounds valuable candidates for further investigation .

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-benzhydrylpiperazin-1-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: Methyl 4-[2-(4-Phenylpiperazin-1-yl)acetamido]benzoate

A closely related compound, Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate (CAS: 312502-83-3), shares the benzoate ester and acetamido-piperazine backbone but differs in two key aspects:

Substituent Position on Benzoate : The acetamido group is para-substituted (4-) on the benzoate ring, compared to the ortho (2-) position in the target compound.

Piperazine Substituent : The piperazine moiety bears a phenyl group instead of a benzhydryl group .

Structural Implications:

- Steric Effects : The bulkier benzhydryl group may hinder binding to flat receptor pockets compared to the smaller phenyl substituent.

- Electronic Effects : Para-substitution on the benzoate (in the analog) may alter electronic distribution, affecting hydrogen bonding or dipole interactions with biological targets.

Data Table: Structural and Physicochemical Comparison

Other Acetamido-Containing Compounds

Compounds such as cephalosporin derivatives (e.g., 1-({(6R,7R)-7-[(E)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido]-...}methyl)-1-methylpyrrolidinium chloride) and thiadiazole-containing molecules (e.g., (2R)-2-{(R)-2-(1H-tetrazol-1-yl)acetamidomethyl}-5-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-...) are documented in pharmacopeial standards . However, these belong to distinct therapeutic classes (e.g., β-lactam antibiotics) and lack structural homology to the target compound, limiting direct comparability.

Research Findings and Implications

While specific biological data for this compound are unavailable in the provided evidence, insights can be extrapolated from its structural analog () and general principles of medicinal chemistry:

- Metabolic Stability : The benzhydryl group could slow oxidative metabolism by cytochrome P450 enzymes, extending half-life but increasing risk of accumulation.

- Solubility : The higher lipophilicity of the target compound may necessitate formulation adjustments (e.g., salt formation or co-solvents) for parenteral administration.

Biological Activity

Methyl 2-(2-(4-benzhydrylpiperazin-1-yl)acetamido)benzoate, a compound featuring a piperazine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzoate ester linked to an acetamido group and a piperazine ring. Its molecular structure can be represented as follows:

Enzyme Inhibition

Research indicates that this compound acts as an effective inhibitor of human carbonic anhydrase (hCA), which is crucial in various physiological processes including pH regulation and ion transport. The compound's ability to inhibit hCA suggests potential applications in treating conditions related to acid-base balance and fluid secretion disorders.

Interaction with Receptors

The compound has been studied for its interactions with neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways. Piperazine derivatives are known for their affinity towards these receptors, which may contribute to their pharmacological effects, including anxiolytic and antidepressant activities .

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This binding can modulate the activity of enzymes or receptors, leading to alterations in cellular signaling pathways. For instance, the inhibition of hCA can lead to decreased bicarbonate production, affecting cellular pH and ion gradients .

Study on Neuroprotective Effects

A study evaluated the neuroprotective potential of piperazine derivatives, including this compound. The findings suggested that these compounds could attenuate oxidative stress in neuronal cells, promoting cell survival under conditions that typically induce apoptosis. This effect was attributed to the modulation of intracellular calcium levels and inhibition of apoptotic signaling pathways .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| Methyl 4-(2-((6-(piperidin-1-yl)pyrimidin-4-yl)thio)acetamido)benzoate | PI3K signaling pathway modulation | Inhibition of cell proliferation |

| N-(2-(1H-indol-3-yl) ethyl)-2-(4-benzhydrylpiperazin-1-yl) acetamide | Neuroprotective effects | Antioxidant activity |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Methyl 2-(2-(4-benzhydrylpiperazin-1-yl)acetamido)benzoate, and how can reaction conditions be optimized?

- Synthesis Protocol :

- Step 1 : React 2-(chloroacetamido)benzoic acid with 4-benzhydrylpiperazine under nucleophilic substitution conditions (e.g., DMF, K₂CO₃, 60°C, 12h) to form the acetamido-piperazine intermediate.

- Step 2 : Esterify the intermediate using methanol and H₂SO₄ (reflux, 24h) to obtain the final methyl ester .

- Optimization : Adjust solvent polarity (DMF vs. dichloromethane) and base strength (K₂CO₃ vs. NaH) to improve yields. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:1) .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- NMR :

- ¹H NMR : Peaks at δ 7.8–7.2 ppm (aromatic protons), δ 4.0–3.8 ppm (ester –OCH₃), δ 3.5–3.2 ppm (piperazine –CH₂–), and δ 1.5–1.3 ppm (benzhydryl –CH–) .

- ¹³C NMR : Carbonyl signals at ~170 ppm (ester C=O) and ~165 ppm (amide C=O) .

- IR : Stretching bands at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .

Advanced Research Questions

Q. How can researchers resolve contradictions in yield data for structurally analogous compounds during synthesis?

- Case Study :

- Methyl 2-[2-(piperidin-1-yl)acetamido]benzoate (yield: 85%) vs. Methyl 2-[2-(pyrrolidin-1-yl)acetamido]benzoate (low yield).

- Analysis : Steric hindrance from pyrrolidine’s smaller ring reduces nucleophilic substitution efficiency. Use bulkier bases (e.g., DBU) or elevated temperatures (80°C) to enhance reactivity .

- Data-Driven Approach : Compare reaction kinetics (e.g., via HPLC monitoring) to identify rate-limiting steps .

Q. What methodological strategies are recommended for evaluating the compound’s bioactivity and target interactions?

- In Vitro Assays :

- Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization assays (IC₅₀ determination) .

- Cytotoxicity : Test on cancer cell lines (e.g., MCF-7, HepG2) via MTT assay. Compare EC₅₀ values with structural analogs to identify SAR trends .

- Mechanistic Studies :

- Molecular Docking : Use AutoDock Vina to predict binding poses in silico, focusing on the benzhydryl group’s hydrophobic interactions .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified target proteins .

Q. How should researchers address discrepancies in spectral data during structural validation?

- Common Issues :

- Split Peaks in ¹H NMR : May indicate rotameric equilibria in the benzhydryl group. Acquire spectra at higher temperatures (e.g., 40°C) to coalesce signals .

- Unexpected IR Absorptions : Trace solvents (e.g., DMF) can introduce artifacts. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and re-analyze .

Methodological Recommendations

- Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the ester group .

- Bioactivity Testing : Include positive controls (e.g., staurosporine for kinase assays) to validate experimental setups .

- Data Interpretation : Use computational tools (Gaussian for DFT calculations) to correlate spectral data with electronic environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.